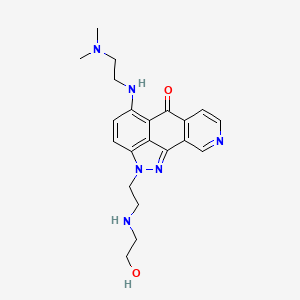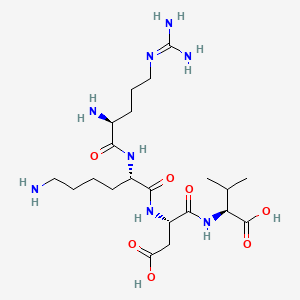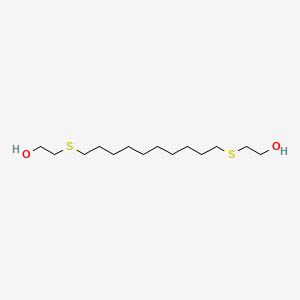
Topixantrone
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Topixantron durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann reduziert werden, was ihre Wechselwirkung mit DNA und Topoisomerase II beeinflusst.
Substitution: Aminoethylgruppen können an der Benzoisochinolin-dion-Struktur substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Topixantron wird in erster Linie wegen seines Potenzials zur Behandlung verschiedener Krebsarten untersucht, darunter solide Tumoren und hämatologische Malignitäten wie Non-Hodgkin-Lymphome . Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit als Alternative zu anderen Anthracyclinen mit höherer Kardiotoxizität zu bewerten .
Wirkmechanismus
Topixantron wirkt als DNA-Interkalator, indem es sich zwischen die DNA-Basenpaare einfügt und Protein-DNA-Komplexe stabilisiert . Diese Wirkung stimuliert die DNA-Spaltung durch Topoisomerase II, was zu Doppelstrangbrüchen in der DNA führt . Die geringere Kardiotoxizität der Verbindung wird auf ihre Redox-Inaktivität und die verringerte Bildung von reaktiven Sauerstoffspezies zurückgeführt . Es hemmt auch die Bildung von Doxorubicinol im menschlichen Myokard, wodurch die Herzschädigung weiter reduziert wird .
Wirkmechanismus
Topixantrone acts as a DNA intercalator, inserting itself between DNA base pairs and stabilizing protein-DNA complexes . This action stimulates DNA cleavage by topoisomerase II, leading to double-stranded DNA breaks . The compound’s lower cardiotoxicity is attributed to its redox inactivity and reduced formation of reactive oxygen species . It also inhibits the formation of doxorubicinol in human myocardium, further reducing cardiac damage .
Vergleich Mit ähnlichen Verbindungen
Topixantron ähnelt in Struktur und Funktion anderen Anthracyclinen wie Mitoxantron und Doxorubicin . Es ist einzigartig in seiner reduzierten Kardiotoxizität aufgrund seiner Redox-Inaktivität und der geringeren Neigung zur Bildung von reaktiven Sauerstoffspezies . Weitere ähnliche Verbindungen sind:
Doxorubicin: Ein Anthracyclin mit einem breiteren Wirkungsspektrum, aber erheblichen kardiotoxischen Wirkungen.
Ametantron: Ein früheres Analogon mit Antitumoraktivität, aber auch mit Kardiotoxizität verbunden.
Die einzigartigen Eigenschaften von Topixantron machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Krebstherapie .
Eigenschaften
IUPAC Name |
10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKYGFJVGCOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166042 | |
| Record name | Topixantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156090-18-5 | |
| Record name | Topixantrone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156090185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topixantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOPIXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40RXC296C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)




